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Compound Name: 3-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B098770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key pharmaceutical intermediate, valued for its utility

in the synthesis of complex organic molecules, particularly in the development of kinase

inhibitors.[1] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a

pyridine ring, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a

crucial handle for various cross-coupling reactions, enabling the introduction of diverse

molecular fragments. The fluorine atom can enhance metabolic stability and bioavailability of

the final drug compound, a common strategy in modern drug design.[1] This document

provides detailed application notes and experimental protocols for the use of 3-Bromo-2-
fluoro-5-methylpyridine in pharmaceutical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Bromo-2-fluoro-5-
methylpyridine (CAS: 17282-01-8) is presented in Table 1. This data is essential for its proper

handling, storage, and application in synthetic procedures.[2][3]
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Property Value Reference

Molecular Formula C₆H₅BrFN [2][3]

Molecular Weight 190.01 g/mol [2]

Appearance White crystalline powder [4]

Melting Point 57.0 to 61.0 °C [2]

Boiling Point (Predicted) 207.8 ± 35.0 °C [2]

Density 1.6 g/cm³ [2]

Flash Point 79.5 ± 25.9 °C [2]

Purity ≥98.0% [4]

Applications in Pharmaceutical Synthesis

3-Bromo-2-fluoro-5-methylpyridine is a valuable building block for the synthesis of various

pharmaceutical agents, most notably kinase inhibitors targeting signaling pathways implicated

in cancer.[3][5] The pyridine core is a prevalent motif in numerous approved drugs, and the

specific substitution of this intermediate allows for the strategic construction of molecules that

can interact with the ATP-binding site of kinases.[1][5]

The primary applications involve palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N

bond formation.[1][6] These reactions allow for the modular assembly of complex drug

candidates.

Experimental Protocols
The following protocols are representative examples of how 3-Bromo-2-fluoro-5-
methylpyridine can be utilized in key synthetic transformations relevant to pharmaceutical

drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
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This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of 3-Bromo-2-fluoro-5-methylpyridine with an arylboronic acid. This reaction is

fundamental for creating biaryl structures commonly found in kinase inhibitors.

Reaction Scheme:

3-Bromo-2-fluoro-5-methylpyridine

Pd Catalyst, Base

Arylboronic Acid

Solvent, Heat Coupled Product

Click to download full resolution via product page

General Suzuki-Miyaura cross-coupling reaction.

Materials:

3-Bromo-2-fluoro-5-methylpyridine

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Water (if using a biphasic system)

Inert gas (Nitrogen or Argon)

Procedure:

To an oven-dried Schlenk flask, add 3-Bromo-2-fluoro-5-methylpyridine (1.0 equiv.), the

arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

Add the palladium catalyst (0.01-0.05 equiv.).
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Evacuate and backfill the flask with an inert gas three times.

Add the anhydrous solvent and, if applicable, degassed water.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

Catalyst
System

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Pd(PPh₃)₄ (5

mol%)
K₃PO₄

1,4-Dioxane /

H₂O (4:1)
90 18 75-85

Pd₂(dba)₃

(1.5 mol%) /

SPhos (3.6

mol%)

K₃PO₄ Toluene 100 18 Varies

PdCl₂(dppf)
Na₂CO₃ (2M

aq.)

Toluene/Diox

ane (4:1)
85 4 Varies

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of 3-
Bromo-2-fluoro-5-methylpyridine with an amine. This is a key step in the synthesis of many

kinase inhibitors that feature an amino-pyridine core.
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Reaction Scheme:

3-Bromo-2-fluoro-5-methylpyridine

Pd Catalyst, Ligand, Base

Amine

Solvent, Heat Aminated Product

Click to download full resolution via product page

General Buchwald-Hartwig amination reaction.

Materials:

3-Bromo-2-fluoro-5-methylpyridine

Amine (e.g., morpholine, aniline)

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Inert gas (Nitrogen or Argon)

Procedure:

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the

phosphine ligand to an oven-dried Schlenk flask.

Add the base, 3-Bromo-2-fluoro-5-methylpyridine (1.0 equiv.), and the amine (1.1-1.5

equiv.).

Add the anhydrous solvent.
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Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C)

with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with an organic solvent and filter

through a pad of celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:

Catalyst/Ligan
d

Base Solvent
Temperature
(°C)

Time (h)

Pd₂(dba)₃ / (±)-

BINAP
NaOtBu Toluene 80 4

Pd(OAc)₂ /

XPhos
K₃PO₄ 1,4-Dioxane 100 18

Pd₂(dba)₃ /

RuPhos
Cs₂CO₃ Toluene 110 12

Visualizations
Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase

inhibitor using 3-Bromo-2-fluoro-5-methylpyridine as a starting material. This workflow

combines the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
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3-Bromo-2-fluoro-5-methylpyridine

Suzuki-Miyaura Coupling
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Buchwald-Hartwig Amination
(with a suitable amine)
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Ligand Binding (in some contexts)
or Gene Rearrangement (e.g., EML4-ALK)

ALK Receptor Tyrosine Kinase

Dimerization & Autophosphorylation

Downstream Signaling Cascades
(e.g., RAS-MAPK, PI3K-AKT, JAK-STAT)

Cell Proliferation, Survival, and Growth

ALK Inhibitor
(Synthesized from 3-Bromo-2-fluoro-

5-methylpyridine intermediate)

Inhibits Kinase Activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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